2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine
Overview
Description
2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the thiazolo[5,4-b]pyridine core.
Preparation Methods
The synthesis of 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents.
Common reagents used in these reactions include copper iodide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor or receptor antagonist, depending on the biological system being studied. The exact pathways and targets can vary, but it often involves binding to active sites or allosteric sites on proteins, thereby modulating their activity .
Comparison with Similar Compounds
2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:
2-Bromo-5-methylthiazole: Similar in structure but lacks the methoxy group, which can affect its pharmacological properties.
Thiazolo[4,5-b]pyridine-2-carbonitriles: These compounds have different substituents, which can lead to variations in their biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct pharmacological properties and reactivity profiles.
Properties
IUPAC Name |
2-bromo-5-methoxy-7-methyl-[1,3]thiazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2OS/c1-4-3-5(12-2)10-7-6(4)11-8(9)13-7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWMMGOQPWHXRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1N=C(S2)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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